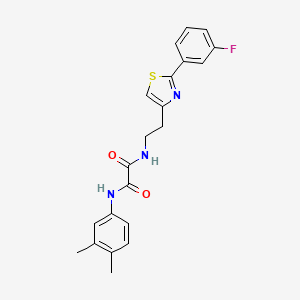

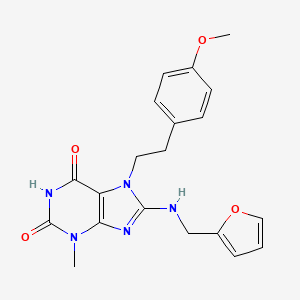

![molecular formula C22H23ClN6O3 B2576466 N-benzyl-3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1326889-01-3](/img/structure/B2576466.png)

N-benzyl-3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The natural bond orbitals calculations can be carried out using programs like GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory to show a detailed description of the electronic structure .Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis and applications of heterocyclic compounds like triazolopyridines and related derivatives reveals their significance in medicinal chemistry and material science. For example, Hassneen and Abdallah (2003) explored new routes to synthesize pyridinopyrimidinone and triazolopyrimidinone derivatives, showcasing the versatility of such compounds in chemical synthesis and potential applications in drug discovery (Hassneen & Abdallah, 2003). Similarly, the work by Guleli et al. (2019) on a one-pot synthesis method for naphthyridine and isoxazole derivatives underscores the efficiency of creating complex molecules, which could be pivotal in developing new pharmaceuticals or materials (Guleli et al., 2019).

Molecular Docking and Screening

The application of molecular docking techniques to assess the binding affinities of novel compounds towards specific proteins is another area of interest. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and evaluated them through molecular docking, highlighting their antimicrobial and antioxidant activities. This approach not only aids in the rapid screening of potential drug candidates but also provides insights into the molecular interactions essential for biological activity (Flefel et al., 2018).

Antimicrobial and Antioxidant Studies

The search for new antimicrobial and antioxidant agents is critical in addressing the growing resistance to existing drugs. The synthesis of novel heterocyclic compounds, including triazolopyridines, and their subsequent evaluation for antimicrobial and antioxidant properties, as conducted by Patel and Patel (2015), exemplifies the ongoing efforts to find more effective and safer treatments. Such studies are crucial for developing new therapies against various infections and diseases (Patel & Patel, 2015).

Mechanism of Action

The mechanism of action of this compound could be diverse, depending on its intended use. For instance, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

properties

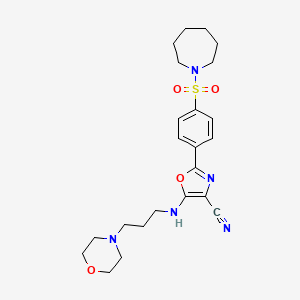

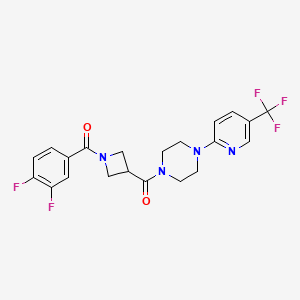

IUPAC Name |

ethyl 4-[[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O3/c1-2-32-22(31)28-12-9-17(10-13-28)25-21(30)19-20(15-4-3-11-24-14-15)29(27-26-19)18-7-5-16(23)6-8-18/h3-8,11,14,17H,2,9-10,12-13H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBUKYMRHOIHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[4-[(Z)-3-phenylprop-2-enoyl]oxyphenyl]sulfanylphenyl] (Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)

![N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide](/img/structure/B2576386.png)

![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)

![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2576392.png)

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)

![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)